molecular formula C68H90N6O17S B10828479 [3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Cat. No.: B10828479
M. Wt: 1295.5 g/mol
InChI Key: CCQROXFLIRBPGZ-DCXOQVPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex piperidine derivative characterized by multiple pharmacologically relevant moieties:

  • 3,4-Dimethoxyphenyl and 3,4,5-trimethoxyphenyl groups, which are associated with enhanced lipophilicity and receptor-binding affinity in kinase inhibitors and anti-cancer agents.
  • A 4-methyl-1,3-thiazol-5-yl substituent, a heterocyclic motif known for modulating enzyme inhibition (e.g., tyrosine kinases) .
  • Ethoxy chain linkers and carbamoyl groups, which influence solubility, bioavailability, and target engagement .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54?,63-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQROXFLIRBPGZ-DCXOQVPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H90N6O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound under investigation, [3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate , exhibits significant biological activities, particularly in the realms of anticancer , antioxidant , and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound has a complex structure characterized by multiple functional groups including methoxy, thiazole, and piperidine moieties. Its molecular formula is C37H54N4O9SC_{37}H_{54}N_{4}O_{9}S, with a molecular weight of approximately 690.93 g/mol. The presence of these functional groups is pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines:

  • Cytotoxicity Testing : The compound was evaluated using the MTT assay against epidermoid carcinoma (A431) and colon cancer cell line (HCT116). The results indicated an IC50 value of 44.77 µg/mL for A431 and 201.45 µg/mL for HCT116, demonstrating potent cytotoxic effects on cancer cells while sparing normal fibroblast cells (BJ-1) with an IC50 of 92.05 µg/mL .
Cell LineIC50 Value (µg/mL)
A431 (Epidermoid Carcinoma)44.77
HCT116 (Colon Cancer)201.45
BJ-1 (Normal Fibroblast)92.05

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. Results indicated that it displayed significant antioxidant activity even at low concentrations:

  • DPPH Scavenging Activity : The compound demonstrated a scavenging percentage ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL, indicating its potential as a natural antioxidant .

The proposed mechanism of action for the anticancer activity involves:

  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to active sites on target proteins involved in cancer progression.
  • Reactive Oxygen Species (ROS) : The antioxidant activity may contribute to its anticancer effects by reducing oxidative stress in cells.

Antimicrobial Properties

Though less studied than its anticancer properties, preliminary data suggest potential antimicrobial effects against specific bacterial strains. Further investigations are needed to elucidate these effects fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s structural complexity necessitates comparisons with simpler piperidine derivatives and related heterocyclic compounds. Key analogues include:

Compound Core Structure Key Substituents Pharmacological Activity Target Receptors/Enzymes
Target Compound Piperidine-2-carboxylate 3,4-Dimethoxyphenyl, 3,4,5-trimethoxyphenyl, 4-methylthiazole, ethoxy linkers Hypothesized: Kinase inhibition, anticoagulant Kinases (e.g., Factor Xa), GPCRs
LAS-251 (Piperidine derivative) Piperidine Pyridyl, phenylethyl Antiarrhythmic, GPCR modulation Family A GPCRs, ligand-gated ion channels
Carbamoyl piperidine derivatives Piperidine Carbamoyl groups Antiplatelet aggregation Platelet membrane receptors
4-(Piperidine-1-yl)-pyridine Piperidine-pyridine hybrid Pyridine, piperidine Factor IIa inhibition, anticoagulant Thrombin, Factor Xa

Key Differences and Advantages

Receptor Selectivity: The target compound’s 3,4,5-trimethoxyphenyl group may enhance selectivity for kinases (e.g., Factor Xa) compared to LAS-251, which primarily targets GPCRs .

Pharmacokinetic Properties :

  • The ethoxy linkers in the target compound likely improve solubility and half-life compared to rigid analogues like 4-(piperidine-1-yl)-pyridine .

Multi-Target Potential: Unlike LAS-251 (focused on ion channels) or carbamoyl piperidines (antiplatelet activity), the target compound’s hybrid structure suggests activity across multiple pathways (e.g., coagulation cascade, cell proliferation) .

Research Findings and Mechanistic Insights

  • GPCR Modulation : Piperidine derivatives like LAS-251 and LAS-252 show 4% activity on Family C GPCRs, while the target compound’s thiazole group may shift preference to Family A or B GPCRs .
  • Ion Channel Interactions : The ethoxy chains in the target compound could reduce voltage-gated ion channel affinity (unlike LAS-250, which has 2–3× higher selectivity for these channels) .
  • Anti-Coagulant Activity : The 3,4-dimethoxyphenyl group aligns with structural motifs in Factor Xa inhibitors, suggesting competitive binding to serine proteases .

Preparation Methods

Piperidine-2-Carboxylate Core Synthesis

The piperidine ring is typically constructed via cyclization or reductive amination. For enantioselective synthesis, asymmetric hydrogenation of tetrahydropyridine intermediates has been employed, as demonstrated in the preparation of (S)-2-piperidinecarboxylic acid derivatives. A key intermediate, (2S)-piperidine-2-carboxylic acid , can be synthesized using a chiral auxiliary approach. For example, L-camphorsulfonamide facilitates stereocontrol during alkylation and cyclization steps, achieving >98% enantiomeric excess (ee).

3,4,5-Trimethoxyphenyl Butanoyl Sidechain

The (2S)-2-(3,4,5-trimethoxyphenyl)butanoyl group is introduced via Steglich esterification or mixed anhydride coupling . Patent CN105198796A details a method where racemic 2-(3,4,5-trimethoxyphenyl)butyric acid is condensed with chiral piperidine-2-carboxylate esters, followed by diastereomeric resolution using R-α-phenylethylamine. This process yields the (S,S)-diastereomer with 72–74% yield after hydrolysis.

Synthesis of the Polyether-Linked Peptidomimetic Chain

The polyethoxyethylamino-2-oxoethoxy segment requires iterative alkylation and etherification steps. A patented approach (US5489689A) describes the condensation of piperidones with primary amines under Lewis acid catalysis to form 4-amino-4-carboxyamino-piperidines, which can be functionalized with ethoxyethyl groups. Critical considerations include:

  • Selectivity : Use of n-BuLi for deprotonation ensures regioselective alkylation at the α-position of the piperidine nitrogen.

  • Stability : Ethoxyethyl groups are introduced via mesylation (MsCl, Et3_3N) followed by nucleophilic displacement with ethylene glycol derivatives.

Table 1: Optimization of Polyether Chain Elongation

StepReagentsTemperatureYieldReference
1MsCl, Et3_3N, CH2_2Cl2_20°C → rt85%
2HO(CH2_2CH2_2O)n_nH, K2_2CO3_380°C78%

Assembly of the Thiazole-Containing Pyrrolidine Segment

The [(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl] moiety is synthesized through:

  • Pyrrolidine Ring Formation : Cyclization of γ-amino alcohols via Mitsunobu reaction (DIAD, PPh3_3) with retention of configuration.

  • Thiazole Introduction : Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 4-methylthiazole-5-boronate ester (Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane/H2_2O).

Critical challenges include preserving the (2S,4R) stereochemistry during carbamoylation. Patent PL190790B1 resolves this by using Swern oxidation (oxalyl chloride, DMSO) to generate a ketone intermediate, followed by stereoselective reduction with NaBH4_4/CeCl3_3 to yield the desired diastereomer (dr > 20:1).

Final Coupling and Global Deprotection

The convergent synthesis involves sequential couplings:

  • Esterification : The piperidine-2-carboxylate core is activated as a pentafluorophenyl ester (DCC, pentafluorophenol) and coupled to the polyether-linked propylphenol segment (DMAP, CH2_2Cl2_2, 82% yield).

  • Amide Bond Formation : The thiazole-containing pyrrolidine is coupled to the central polyether chain using HATU/DIPEA in DMF, achieving 75% yield.

Key Side Reactions :

  • Epimerization : Minimized by maintaining pH < 7.5 during couplings.

  • Oligomerization : Suppressed via high-dilution conditions (0.01 M).

Analytical Characterization and Scalability

HPLC (C18, 0.1% TFA/MeCN) confirms >99% purity, while 1H^{1}\text{H}-NMR (500 MHz, DMSO-d6d_6) verifies stereochemistry (δ 4.25 ppm, dd, J = 6.5 Hz, 1H for piperidine H-2). Scaling to kilogram quantities requires:

  • Continuous Flow Hydrogenation : For piperidine intermediate reduction (20 bar H2_2, 50°C, 95% conversion).

  • Diastereomeric Crystallization : Ethyl acetate/hexane recrystallization raises ee from 90% to >99.5% .

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions are critical?

The synthesis involves multi-step protocols, including cross-coupling reactions, functional group transformations, and purification strategies. For example:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation using Pd(PPh₃)₄ catalysts and boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under reflux in toluene/EtOH/H₂O (90–105°C) .
  • Amide coupling steps using carbodiimide reagents (e.g., EDC/HOBt) to link pyrrolidine and piperidine moieties .
  • Protection/deprotection strategies for hydroxyl and amine groups (e.g., tert-butyldimethylsilyl (TBS) protection) .

Q. Critical Conditions :

StepKey ParametersPurpose
CouplingPd(PPh₃)₄, K₂CO₃, 105°CAryl bond formation
DeprotectionKOH/EtOH, 80°CRemove TBS groups
PurificationColumn chromatography (silica gel)Isolate intermediates

Q. Which spectroscopic and crystallographic methods validate the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., methoxy groups at 3,4-positions on phenyl rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry of chiral centers (e.g., (2S,4R)-pyrrolidine configuration) with low R-factor values (e.g., 0.054) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-pyrrolidine core?

  • Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) to enhance coupling efficiency .
  • Solvent Optimization : Use DMA or DMF instead of toluene to improve solubility of polar intermediates .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) for sensitive steps (e.g., amide bond formation) to reduce side reactions .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?

Structure-Activity Relationship (SAR) studies require:

  • Analog Synthesis : Replace 3,4-dimethoxyphenyl with 3,4,5-trimethoxyphenyl to assess steric/electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Computational Modeling : Dock analogs into protein active sites (e.g., molecular dynamics simulations) to predict binding affinities .

Q. How to resolve contradictions in NMR data for stereoisomers?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/IPA mobile phases .
  • NOE (Nuclear Overhauser Effect) Analysis : Identify spatial proximities between protons to confirm stereochemistry .
  • Comparative X-ray Studies : Compare experimental data with known crystal structures (e.g., CCDC entries) .

Q. What strategies improve the compound’s stability in aqueous buffers?

  • pH Optimization : Maintain buffers at pH 6.5–7.5 to prevent hydrolysis of ester/carbamate groups .
  • Lyophilization : Store lyophilized powder at -80°C to avoid degradation .
  • Excipient Screening : Add cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility and stability .

Data Contradiction Analysis

Q. Discrepancies in mass spectrometry and elemental analysis results

  • Root Cause : Impurities (e.g., residual solvents) or isotopic patterns.
  • Resolution :
    • High-Purity Standards : Use ≥99% pure intermediates for synthesis .
    • Elemental Analysis : Cross-validate with combustion analysis (e.g., %C, %H, %N) .
    • HRMS Calibration : Use lock mass correction for accurate m/z measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.